

# A Technical Guide to the Spectroscopic Analysis of 1-(3-Bromophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(3-Bromophenyl)ethanol

Cat. No.: B1266530

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This guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for **1-(3-Bromophenyl)ethanol**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic signatures of the compound, detailed experimental protocols for data acquisition, and a logical workflow for analysis.

## Spectroscopic Data

The spectroscopic data presented below are crucial for the structural elucidation and identification of **1-(3-Bromophenyl)ethanol**. The data has been compiled from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **1-(3-Bromophenyl)ethanol** exhibits characteristic absorption bands corresponding to its hydroxyl and aromatic moieties.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3050	Medium	C-H stretch (aromatic)
~2970	Medium	C-H stretch (aliphatic)
~1590, 1560, 1470	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (secondary alcohol)
~1070	Strong	C-Br stretch (aryl bromide)
~880, 780	Strong	C-H out-of-plane bend (aromatic)

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat liquid, KBr pellet, or solution).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure. The following table summarizes the predicted mass-to-charge ratios ( $m/z$ ) for the molecular ion and key fragments of **1-(3-Bromophenyl)ethanol** under electron ionization (EI).

m/z	Predicted Ion	Description
200/202	$[\text{C}_8\text{H}_9\text{BrO}]^+$	Molecular ion ( $\text{M}^+$ ) peak, showing the characteristic isotopic pattern of bromine ( $^{19}\text{Br}$ and $^{81}\text{Br}$ )
185/187	$[\text{C}_7\text{H}_6\text{Br}]^+$	Loss of a methyl group ( $\bullet\text{CH}_3$ )
182/184	$[\text{C}_8\text{H}_7\text{Br}]^+$	Loss of water ( $\text{H}_2\text{O}$ ) from the molecular ion
157/159	$[\text{C}_6\text{H}_4\text{Br}]^+$	Loss of the ethanol side chain
121	$[\text{C}_8\text{H}_9\text{O}]^+$	Loss of the bromine atom ( $\bullet\text{Br}$ )
105	$[\text{C}_7\text{H}_5\text{O}]^+$	Benzoyl cation fragment
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation
43	$[\text{C}_2\text{H}_3\text{O}]^+$	Acetyl cation fragment

## Experimental Protocols

The following protocols provide detailed methodologies for obtaining the IR and mass spectra of **1-(3-Bromophenyl)ethanol**. These are generalized procedures that can be adapted to specific instrumentation.

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a liquid sample like **1-(3-Bromophenyl)ethanol**.

- Instrument Preparation:
  - Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
  - Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
- Background Spectrum:

- With the clean, empty ATR accessory in place, record a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO<sub>2</sub>, H<sub>2</sub>O).
- Sample Application:
  - Place a small drop of **1-(3-Bromophenyl)ethanol** onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition:
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded over the range of 4000 to 400 cm<sup>-1</sup>.
- Data Processing:
  - The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Perform any necessary baseline corrections or smoothing.
- Cleaning:
  - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

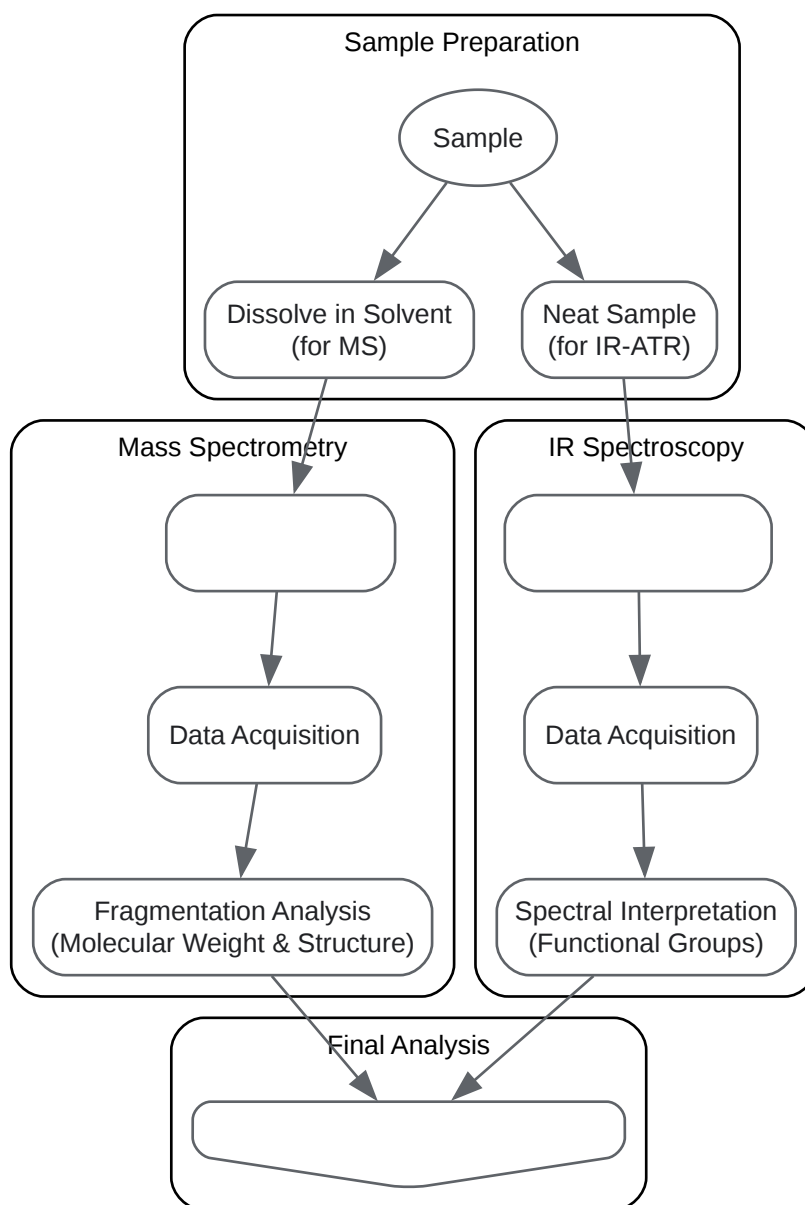
Electron Ionization (EI) is a common technique for the mass analysis of volatile organic compounds.

- Sample Preparation:
  - Prepare a dilute solution of **1-(3-Bromophenyl)ethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
- Instrument Setup:

- The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction.
- Set the GC oven temperature program to ensure the elution of **1-(3-Bromophenyl)ethanol**.
- Set the ion source temperature (e.g., 230 °C) and the transfer line temperature (e.g., 280 °C).
- The electron energy is typically set to 70 eV.
- Injection:
  - Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC inlet.
- Data Acquisition:
  - As the sample elutes from the GC column and enters the mass spectrometer, it is ionized and fragmented.
  - The mass analyzer scans a specified mass range (e.g., m/z 40-300) to detect the ions.
  - The detector records the abundance of each ion.
- Data Analysis:
  - Identify the peak corresponding to **1-(3-Bromophenyl)ethanol** in the total ion chromatogram.
  - Extract the mass spectrum for this peak.
  - Identify the molecular ion and major fragment ions. Compare the observed spectrum with known fragmentation patterns for alcohols and aromatic compounds.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-(3-Bromophenyl)ethanol**.



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### Spectroscopic Analysis Workflow for **1-(3-Bromophenyl)ethanol**.

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